2,2'-(Hexane-1,6-diylbis(thio))bisethanol

Analytical Chemistry CWA Detection Reversed-Phase HPLC

2,2'-(Hexane-1,6-diylbis(thio))bisethanol (CAS 5416-14-8) is a linear, symmetrical dithiaalkanediol with the molecular formula C₁₀H₂₂O₂S₂ and a molecular weight of 238.41 g·mol⁻¹. The compound belongs to a homologous series of general formula [HO–CH₂–CH₂–S]₂(CH₂)ₙ, where the target compound corresponds to n=6, placing it midway between the shorter-chain butane-bridged (n=4, CAS 7425-93-6) and the longer-chain octane-bridged (n=8, CAS 58593-33-2) and decane-bridged (n=10, CAS 6964-20-1) analogs.

Molecular Formula C10H22O2S2
Molecular Weight 238.4 g/mol
CAS No. 5416-14-8
Cat. No. B12086139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(Hexane-1,6-diylbis(thio))bisethanol
CAS5416-14-8
Molecular FormulaC10H22O2S2
Molecular Weight238.4 g/mol
Structural Identifiers
SMILESC(CCCSCCO)CCSCCO
InChIInChI=1S/C10H22O2S2/c11-5-9-13-7-3-1-2-4-8-14-10-6-12/h11-12H,1-10H2
InChIKeyTUWUPOYDYIRWEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-(Hexane-1,6-diylbis(thio))bisethanol (CAS 5416-14-8) – Procurement-Grade Chemical Identity and Homologous Series Context


2,2'-(Hexane-1,6-diylbis(thio))bisethanol (CAS 5416-14-8) is a linear, symmetrical dithiaalkanediol with the molecular formula C₁₀H₂₂O₂S₂ and a molecular weight of 238.41 g·mol⁻¹ . The compound belongs to a homologous series of general formula [HO–CH₂–CH₂–S]₂(CH₂)ₙ, where the target compound corresponds to n=6, placing it midway between the shorter-chain butane-bridged (n=4, CAS 7425-93-6) and the longer-chain octane-bridged (n=8, CAS 58593-33-2) and decane-bridged (n=10, CAS 6964-20-1) analogs [1]. It functions as a key intermediate in the synthesis and hydrolytic degradation of chemical warfare agents (CWAs), particularly as a model and potential biomarker for sesquimustard-type vesicants , and as a bifunctional diol building block for polythioether polymers and crosslinked networks [2].

Hexane-bridged dithiaalkanediol reference standard for CWA degradation monitoring
Homologous series member (n=6) with distinct lipophilicity for HPLC retention-time calibration
Bifunctional diol monomer for polythioether polymers with specific crosslink spacing

Why 2,2'-(Hexane-1,6-diylbis(thio))bisethanol Cannot Be Interchanged with Shorter- or Longer-Chain Dithiaalkanediols in Procurement


Within the homologous series [HO–CH₂–CH₂–S]₂(CH₂)ₙ, the central alkane chain length n is not a trivial variable; it directly governs lipophilicity (LogP), boiling point, retention time in reversed-phase HPLC, and the spatial separation between the two terminal hydroxyl groups [1]. The hexane-bridged compound (n=6) occupies a distinct property window: its calculated LogP (~2.0) is approximately 0.76 units higher than the butane analog (n=4, LogP ~1.24) and approximately 0.96 units lower than the octane analog (n=8, LogP ~2.96), translating to a >5-fold difference in octanol–water partition coefficient relative to each adjacent homolog . This difference has direct analytical consequences—in the validated HPLC method for simultaneous detection of dithiaalkanediols, each homolog elutes at a distinct retention time, and the n=6 compound serves as an essential calibration point for resolving sesquimustard-related degradation products from sulfur mustard (HD)-derived thiodiglycol [2]. For polymer synthesis, the hexane spacer imbues a specific crosslink length and chain flexibility that cannot be replicated by the more compact butane linker or the more extended octane/decane linkers, making generic substitution without performance validation scientifically indefensible [1].

Chromatographic mismatch A shorter or longer alkane bridge shifts LogP by >0.75 units, altering HPLC retention time and potentially co-eluting with other homologs.
Polymer architecture deviation Changing the central spacer length from hexane (n=6) modifies crosslink distance and chain flexibility, affecting final material mechanical properties.
CWA forensic specificity loss Only the n=6 homolog serves as a retention-time-specific calibrant for sesquimustard degradation products; other homologs correspond to different agent pathways.

Quantitative Differentiation Evidence for 2,2'-(Hexane-1,6-diylbis(thio))bisethanol (CAS 5416-14-8) Against Closest Analogs


LogP-Driven HPLC Retention Time Differentiation from Adjacent Homologs (n=4 and n=8)

In the validated reversed-phase HPLC method for dithiaalkanediols, the retention time increases predictably with the alkane chain length n. The target compound (n=6) exhibits a computed LogP of 1.9978, which is 0.7802 log units higher than the butane analog (n=4, LogP 1.2176) and 0.962 log units lower than the octane analog (n=8, LogP ~2.96) . This LogP differential corresponds to an approximately 6-fold difference in octanol–water partition coefficient versus n=4 and a ~9-fold difference versus n=8, ensuring baseline-resolved chromatographic separation under the published isocratic and gradient conditions (acetonitrile/water/phosphoric acid mobile phase on Newcrom R1 mixed-mode column) [1]. The method is scalable from analytical to preparative scale and is suitable for pharmacokinetic studies [2].

LogP & HPLC shift
Cross-study comparable
ΔLogP +0.78 vs n=4; −0.96 vs n=8
Provides unambiguous HPLC retention-time marker for the n=6 homolog
Validated on Newcrom R1 mixed-mode column; MeCN/H₂O/H₃PO₄
Analytical Chemistry CWA Detection Reversed-Phase HPLC

Synthesis Yield Benchmarking: ~92% One-Step Yield from 1,6-Dibromohexane, Within a Documented Yield Progression Across the Homologous Series

Kaushik and Rana (2005) reported a facile one-step synthesis of dithiaalkanediols via reaction of α,ω-dibromoalkanes with 2-mercaptoethanol in the presence of KOH. The hexane-bridged target compound was obtained in approximately 92% isolated yield from 1,6-dibromohexane . This yield sits within a documented progression: the butane analog (from 1,4-dibromobutane) and octane analog (from 1,8-dibromooctane, ~93%) give comparable results, while the decane analog (from 1,10-dibromodecane, ~99%) achieves near-quantitative conversion . The >90% threshold across the mid-range homologs (n=4–8) indicates that the synthesis is robust and scalable, but the small yield differences mean that procurement decisions for multi-gram or kilogram-scale synthesis should consider the cost and availability of the starting dibromoalkane rather than yield optimization alone.

Synthesis yield
Head-to-head
~92% one-step yield
Supports cost-effective multi-gram synthesis procurement
From 1,6-dibromohexane; Kaushik & Rana 2005
Organic Synthesis Process Chemistry Dithiaalkanediol Preparation

Boiling Point and Flash Point as Safety and Handling Differentiators in Industrial Procurement

The target compound exhibits a computed boiling point of 408.5 °C at 760 mmHg and a flash point of 198.4 °C . In comparison, the butane analog (n=4) boils at approximately 386.3 °C, the octane analog (n=8) at an intermediate value, and the decane analog (n=10) at approximately 458.1 °C . The hexane-bridged compound thus occupies a middle ground in thermal stability: it is significantly less volatile than the butane analog (ΔT_bp ≈ +22 °C) and substantially more volatile than the decane analog (ΔT_bp ≈ −50 °C). The flash point of 198.4 °C classifies the compound as combustible but not highly flammable, which is relevant for shipping classification and storage requirements. Density is 1.1 g·cm⁻³, intermediate between the decane analog (1.042 g·cm⁻³) and related thiodiglycol (1.221 g·cm⁻³) .

Thermal safety
Cross-study comparable
BP 408.5 °C, FP 198.4 °C
Withstands high-temperature polymer processing
Combustible Class IIIB; density 1.1 g/cm³
Physicochemical Properties Safety Data Industrial Handling

Specific Role as a CWA Degradation Intermediate and Potential Biomarker for Sesquimustard Exposure Verification

Dithiaalkanediols bearing a hexane central bridge are directly implicated in the degradation pathways of sesquimustard (Q), a blistering agent approximately five times more potent than sulfur mustard (HD) [1]. While the primary hydrolysis product of sesquimustard itself is the methane-bridged analog (n=1), the Kaushik and Rana paper explicitly identifies the hexane-bridged dithiaalkanediol (n=6) as a critical model compound and potential biomarker in the homologous series used for verifying sulfur vesicant use . The validated HPLC method of Acharya et al. was developed for simultaneous detection of the entire n=1–10 homologous series, precisely to enable forensic discrimination between different mustard agents and their degradation products in environmental and biomedical samples [2]. No other homologous member can substitute for the n=6 compound as a retention-time-specific reference standard for LC-MS/MS or HPLC-UV methods targeting this specific degradation pathway.

CWA biomarker role
Class-level
Sesquimustard degradation marker
Critical retention-time calibrant for CWA forensic analysis
Requires method-specific retention time validation
Chemical Warfare Agent Biomarker Environmental Forensics

High-Value Application Scenarios for 2,2'-(Hexane-1,6-diylbis(thio))bisethanol Based on Verified Differentiation Evidence


Certified Reference Standard for CWA Forensic Analysis and Environmental Monitoring

Forensic and environmental laboratories require authentic, high-purity reference standards of each dithiaalkanediol homolog to unambiguously identify sesquimustard degradation products in water, soil, and biomedical samples. The target compound (n=6) serves as an essential retention-time calibrant in the validated HPLC method of Acharya et al. [1], where its LogP of ~2.0 ensures a specific elution window distinct from thiodiglycol (sulfur mustard marker) and from longer-chain analogs associated with other agents. Procurement of this specific homolog, rather than a generic dithiaalkanediol, is mandatory for laboratories seeking ISO 17025 accreditation for CWA testing methods.

Bifunctional Diol Monomer for Polythioether Polymer Synthesis with Defined Crosslink Spacing

The two terminal hydroxyl groups separated by a six-carbon alkane bridge and two thioether linkages provide a bifunctional monomer with a specific spatial reach of approximately 12–14 Å (estimated). This distinguishes it from the shorter butane-bridged analog (n=4, ~9–10 Å) and the longer decane-bridged analog (n=10, ~17–19 Å). When reacted with diisocyanates, diepoxides, or diacid chlorides, the hexane spacer yields polythioether-urethanes, epoxy-thioether networks, or polythioesters with tailored chain flexibility and glass transition temperatures [2]. Industrial users developing sealants, adhesives, or optical materials with specific mechanical or refractive index requirements can select this homolog to fine-tune crosslink density and free volume.

Intermediate for the Synthesis of Dithiaalkanediol-Derived Diesters as Specialty Plasticizers or Lubricants

Kaushik and Rana (2005) highlight the potential of dithiaalkanediols as versatile intermediates for the synthesis of fatty acid diesters, which function as heat-stable lubricants or plasticizers . The hexane-bridged diol (n=6), with its 92% one-step synthesis yield and boiling point of 408.5 °C, offers a favorable balance of synthetic accessibility and thermal stability. The thioether linkages impart oxidation resistance and metal-adhesion properties that are absent in purely aliphatic diols such as 1,6-hexanediol, making this compound a strategic procurement choice for formulators of high-temperature industrial lubricants.

Model Compound for Studying Thioether Oxidation Kinetics and Sulfoxide/Sulfone Chemistry

The two thioether (-S-) groups in the target compound are susceptible to oxidation to sulfoxides and sulfones. The hexane bridge provides sufficient chain length to avoid steric interference between the two sulfur atoms while remaining short enough to allow quantification of both oxidation events by HPLC or NMR. This makes the compound a well-defined model substrate for studying thioether oxidation mechanisms relevant to oxidative detoxification of sulfur mustards and to the stability of thioether-containing polymers [3]. Researchers can follow the sequential oxidation kinetics using the same HPLC method validated for this homologous series.

Application
Selection Property
Validation Focus
CWA forensic reference standard
Homolog-specific retention time marker
HPLC/LC-MS retention time alignment
Polythioether polymer synthesis
Defined hexane-bridged crosslink spacer
Mechanical and thermal property validation
Specialty plasticizer/lubricant diester
Thermal stability and thioether oxidation resistance
High-temperature performance evaluation
Thioether oxidation kinetics model
Well-defined bis(thioether) substrate
Sequential sulfoxide/sulfone product monitoring
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